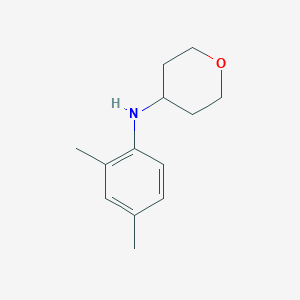
N-(2,4-dimethylphenyl)oxan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)oxan-4-amine: is an organic compound with the molecular formula C₁₃H₁₉NO It is a derivative of oxan-4-amine, where the amine group is substituted with a 2,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)oxan-4-amine typically involves the reaction of 2,4-dimethylaniline with oxan-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions:
Oxidation: N-(2,4-dimethylphenyl)oxan-4-amine can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Chemistry: N-(2,4-dimethylphenyl)oxan-4-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to create drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various manufacturing processes.
作用機序
The mechanism by which N-(2,4-dimethylphenyl)oxan-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biological effects.
類似化合物との比較
- N-(2,5-dimethylphenyl)oxan-4-amine
- N-(2,3-dimethylphenyl)oxan-4-amine
- N-(2,4-dimethylphenyl)formamide
Comparison: N-(2,4-dimethylphenyl)oxan-4-amine is unique due to its specific substitution pattern on the phenyl ring. This substitution influences its chemical reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, making it a valuable compound for specific applications.
生物活性
N-(2,4-dimethylphenyl)oxan-4-amine is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by an oxan-4-amine moiety attached to a 2,4-dimethylphenyl group. The molecular formula is C13H17N, with a molecular weight of approximately 201.28 g/mol. Its structural configuration contributes to its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as lipid metabolism and cell signaling.
- Receptor Binding : The presence of the dimethylphenyl group may enhance binding affinity to certain receptors, leading to altered physiological responses.
Therapeutic Potential
Research indicates that this compound could have applications in treating diseases characterized by dysregulated metabolic processes. Some potential therapeutic areas include:
- Cancer Treatment : Studies have shown that compounds with similar structures exhibit anti-cancer properties by inducing apoptosis in cancer cells.
- Neuroprotection : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3,5-Dimethylphenyl)oxan-4-amine | C13H17N | Different substitution pattern affecting activity |
| N-(2-Methylphenyl)oxan-4-amine | C12H15N | Lacks one methyl group compared to the target compound |
| N-(2,6-Dimethylphenyl)oxan-4-amine | C13H17N | Variability in biological activity due to structure |
Case Studies and Research Findings
- In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in breast cancer cells.
- Animal Models : In vivo experiments have suggested neuroprotective effects when administered in models of neurodegenerative diseases. The compound showed significant reduction in markers of oxidative stress.
- Mechanistic Insights : Recent research has focused on elucidating the specific pathways affected by this compound. For example, it has been shown to modulate the activity of phospholipase A2, an enzyme linked to inflammatory processes.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)oxan-4-amine |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-13(11(2)9-10)14-12-5-7-15-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 |
InChIキー |
ZUQASNKRFGJJEH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC2CCOCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















